Ethyl 2-(4-ethoxycarbonylpyridin-2-yl)pyridine-4-carboxylate;ruthenium(2+);dihexafluorophosphate
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Overview
Description
Ethyl 2-(4-ethoxycarbonylpyridin-2-yl)pyridine-4-carboxylate;ruthenium(2+);dihexafluorophosphate is a complex compound that combines organic and inorganic chemistry This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-ethoxycarbonylpyridin-2-yl)pyridine-4-carboxylate involves several steps, starting with the preparation of the pyridine derivatives. The reaction typically involves the esterification of pyridine carboxylic acids with ethanol in the presence of a catalyst. The resulting ethyl esters are then reacted with ruthenium complexes to form the final compound. The reaction conditions often include controlled temperatures and the use of inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale esterification and coordination reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-ethoxycarbonylpyridin-2-yl)pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of ruthenium.
Reduction: Reduction reactions can convert the ruthenium center to lower oxidation states.
Substitution: Ligand substitution reactions can occur, where the pyridine ligands are replaced by other ligands
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can produce higher oxidation states of ruthenium complexes, while substitution reactions can yield new coordination compounds with different ligands .
Scientific Research Applications
Ethyl 2-(4-ethoxycarbonylpyridin-2-yl)pyridine-4-carboxylate has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential as an anticancer agent due to the cytotoxic properties of ruthenium complexes.
Medicine: Explored for its use in photodynamic therapy, where it can be activated by light to produce reactive oxygen species that kill cancer cells.
Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors
Mechanism of Action
The mechanism of action of Ethyl 2-(4-ethoxycarbonylpyridin-2-yl)pyridine-4-carboxylate involves its interaction with molecular targets and pathways. In biological systems, the ruthenium center can interact with DNA, leading to the disruption of cellular processes and inducing cell death. The compound can also generate reactive oxygen species upon activation by light, which further contributes to its cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl pyridine-2-carboxylate: A simpler ester derivative of pyridine.
Ruthenium(II) bipyridine complexes: Similar coordination compounds with different ligands.
Dihexafluorophosphate salts: Common counterions in coordination chemistry
Uniqueness
Ethyl 2-(4-ethoxycarbonylpyridin-2-yl)pyridine-4-carboxylate is unique due to its combination of pyridine ligands and ruthenium center, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C48H48F12N6O12P2Ru |
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Molecular Weight |
1291.9 g/mol |
IUPAC Name |
ethyl 2-(4-ethoxycarbonylpyridin-2-yl)pyridine-4-carboxylate;ruthenium(2+);dihexafluorophosphate |
InChI |
InChI=1S/3C16H16N2O4.2F6P.Ru/c3*1-3-21-15(19)11-5-7-17-13(9-11)14-10-12(6-8-18-14)16(20)22-4-2;2*1-7(2,3,4,5)6;/h3*5-10H,3-4H2,1-2H3;;;/q;;;2*-1;+2 |
InChI Key |
PWYAMBKGTFJPOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1)C2=NC=CC(=C2)C(=O)OCC.CCOC(=O)C1=CC(=NC=C1)C2=NC=CC(=C2)C(=O)OCC.CCOC(=O)C1=CC(=NC=C1)C2=NC=CC(=C2)C(=O)OCC.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2] |
Origin of Product |
United States |
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